

# Application Notes and Protocols for Brigatinib in NSCLC Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (brand name ALUNBRIG®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1][2] It is indicated for the treatment of adult patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Brigatinib exhibits activity against a wide range of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.[3][4] Beyond ALK, brigatinib also demonstrates inhibitory activity against ROS1 and mutated forms of the Epidermal Growth Factor Receptor (EGFR).[2][5] These application notes provide detailed protocols for assessing the in vitro efficacy of brigatinib in NSCLC cell lines, along with key quantitative data and a summary of its mechanism of action.

## **Mechanism of Action**

Brigatinib functions as an ATP-competitive inhibitor of ALK, binding to the kinase domain and preventing autophosphorylation.[1][2] This action blocks the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, PI3K/AKT, and RAS/MAPK (ERK1/2) pathways.[1] Inhibition of these pathways ultimately leads to decreased cell proliferation and tumor growth.[1]



## **Quantitative Data Summary**

The following tables summarize the in vitro potency of brigatinib against various kinases and cell lines.

Table 1: Kinase Inhibitory Activity of Brigatinib

| Kinase Target | IC50 (nmol/L) |
|---------------|---------------|
| ALK           | 0.6[4]        |
| ROS1          | 1.9[4][5]     |
| FLT3          | 2.1[4][5]     |
| IGF-1R        | 158[3]        |
| EGFR (T790M)  | 29-160[5]     |
| ALK (L1196M)  | 1.7[4]        |
| ALK (G1202R)  | 4.9[4]        |

IC50 values represent the concentration of brigatinib required to inhibit the activity of the specified kinase by 50%.

Table 2: Cellular Activity of Brigatinib in NSCLC and Other Cell Lines

| Cell Line                  | ALK Status | GI50 (nmol/L) | IC50 (ALK<br>Phosphorylation,<br>nmol/L) |
|----------------------------|------------|---------------|------------------------------------------|
| Karpas-299 (ALCL)          | NPM-ALK    | 4-31          | 1.5-12                                   |
| H2228 (NSCLC)              | EML4-ALK   | 4-31          | 1.5-12                                   |
| H3122 (NSCLC)              | EML4-ALK   | 4-31          | 1.5-12                                   |
| ALK-Negative Cell<br>Lines | Negative   | 503-2,387     | Not Applicable                           |



GI50 values represent the concentration of brigatinib required to inhibit cell growth by 50%.[3]

## **Experimental Protocols**

I. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the dose-dependent effect of brigatinib on the viability of NSCLC cell lines.

#### Materials:

- ALK-positive NSCLC cell lines (e.g., H3122, H2228)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)[2]
- Brigatinib (dissolved in DMSO to create a stock solution)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (for formazan crystal solubilization)
- Multi-well spectrophotometer (plate reader)

#### Procedure:

- · Cell Seeding:
  - Culture ALK-positive NSCLC cells (e.g., H3122, H2228) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.
     [2]
  - Trypsinize and resuspend cells in fresh medium. Perform a cell count to determine cell density.



- Seed cells into a 96-well plate at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells per well in 100 μL of complete growth medium.
- Incubate the plate overnight to allow for cell attachment.

#### Brigatinib Treatment:

- Prepare serial dilutions of brigatinib in complete growth medium from your stock solution.
   A suggested concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same concentration as the highest brigatinib dose.
- $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the prepared brigatinib dilutions or vehicle control.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition and Incubation:
  - After the 72-hour incubation, add 20 μL of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will
    metabolize the MTT into purple formazan crystals.
- Formazan Solubilization and Absorbance Reading:
  - Carefully remove the medium containing MTT from each well.
  - Add 150 μL of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
  - Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

#### II. Western Blot for ALK Phosphorylation

This protocol is used to assess the inhibitory effect of brigatinib on ALK phosphorylation and downstream signaling pathways.



#### Materials:

- ALK-positive NSCLC cell lines
- 6-well cell culture plates
- Brigatinib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis:
  - Seed cells in 6-well plates and allow them to attach overnight.
  - Treat cells with various concentrations of brigatinib (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for a specified time (e.g., 2-6 hours).
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
  - Normalize the protein amounts for each sample and prepare them for electrophoresis.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the desired primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and apply the chemiluminescent substrate.
  - Visualize the protein bands using an imaging system.

### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. MTT assay [bio-protocol.org]
- 2. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model Selection: A Comparison of NCI-H3122 and NCI-H2228 for ALK-Positive Lung Cancer Research Vitro Biotech [vitrobiotech.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Brigatinib in NSCLC Cell Culture Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378538#brigatinib-c-cell-culture-assay-protocol-for-nsclc-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com